
7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone, also known as AD198, is a chemical compound that has been synthesized for its potential use in cancer treatment. This compound is a derivative of the well-known chemotherapy drug, doxorubicin, and has been developed to improve its efficacy and reduce its toxicity.
Mécanisme D'action
The mechanism of action of 7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone is similar to that of doxorubicin. This compound works by inhibiting the replication of cancer cells and inducing cell death. However, the addition of the sugar moiety in 7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone allows for better tumor penetration and uptake, leading to increased efficacy.
Effets Biochimiques Et Physiologiques
7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone has been shown to have a number of biochemical and physiological effects on cancer cells. These include the inhibition of DNA synthesis, the induction of oxidative stress, and the activation of cell death pathways. In addition, 7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone has been shown to have less toxicity than doxorubicin, leading to fewer side effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone is its potential as a more effective and less toxic cancer treatment compared to traditional chemotherapy drugs. In addition, its ability to target resistant cancer cells makes it a promising option for patients who have not responded to other treatments. However, the synthesis of 7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone is complex and requires specialized equipment and expertise, which may limit its accessibility for some researchers.
Orientations Futures
There are several future directions for research on 7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone. One area of focus is the development of new synthesis methods that are more efficient and cost-effective. In addition, researchers are exploring the use of 7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone in combination with other cancer treatments to enhance its efficacy. Finally, studies are ongoing to better understand the mechanism of action of 7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone and identify potential biomarkers that could be used to predict patient response.
Conclusion:
7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone is a promising compound with potential as a more effective and less toxic cancer treatment. Its unique structure and mechanism of action make it a valuable addition to the arsenal of chemotherapy drugs available to cancer patients. Further research is needed to fully understand the potential of 7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone and identify the optimal conditions for its use in clinical settings.
Méthodes De Synthèse
The synthesis of 7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone involves the modification of the doxorubicin molecule through the addition of a fluorine atom and a sugar moiety. This modification is achieved through a series of chemical reactions that require specialized equipment and expertise.
Applications De Recherche Scientifique
7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone has been the subject of extensive scientific research due to its potential as a cancer treatment. Studies have shown that this compound is effective against a variety of cancer types, including breast, lung, and colon cancer. In addition, 7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone has been shown to be effective against cancer cells that are resistant to traditional chemotherapy drugs.
Propriétés
Numéro CAS |
103930-51-4 |
|---|---|
Nom du produit |
7-O-(2,6-Dideoxy-2-fluorotalopyranose)adriamycinone |
Formule moléculaire |
C27H27FO12 |
Poids moléculaire |
562.5 g/mol |
Nom IUPAC |
(7S,9S)-7-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C27H27FO12/c1-9-20(31)25(36)19(28)26(39-9)40-13-7-27(37,14(30)8-29)6-11-16(13)24(35)18-17(22(11)33)21(32)10-4-3-5-12(38-2)15(10)23(18)34/h3-5,9,13,19-20,25-26,29,31,33,35-37H,6-8H2,1-2H3/t9-,13-,19+,20+,25-,26-,27-/m0/s1 |
Clé InChI |
KXGVIPZFMKMPFU-OATXVPTESA-N |
SMILES isomérique |
C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)F)O)O |
SMILES |
CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)F)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)F)O)O |
Autres numéros CAS |
103930-51-4 |
Synonymes |
5,12-Naphthacenedione, 10-((2,6-dideoxy-2-fluoro-alpha-L-talopyranosyl)oxy)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(hydroxyacetyl)-1-methoxy-, (8S-cis)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



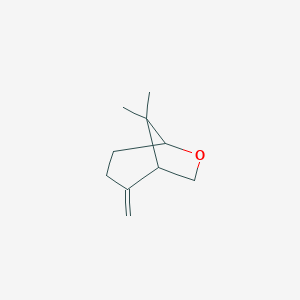

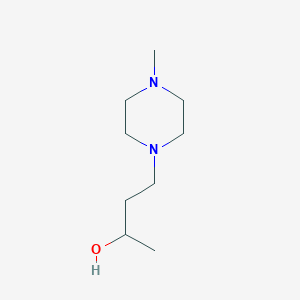

![4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid](/img/structure/B34434.png)


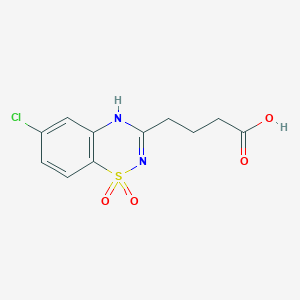
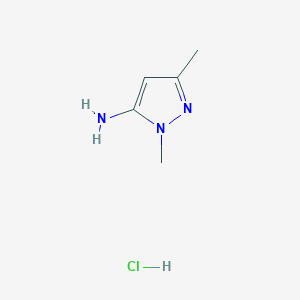
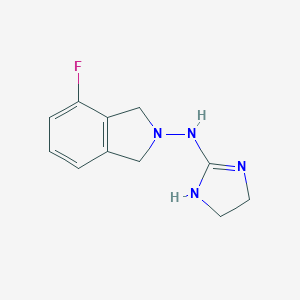

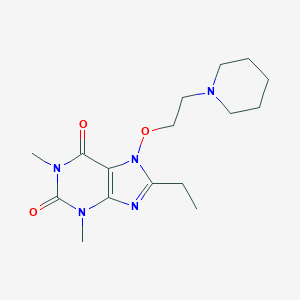

![2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane](/img/structure/B34452.png)